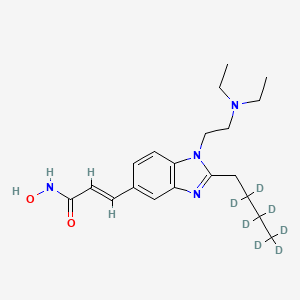
Pracinostat-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials . It is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors .
Molecular Structure Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Chemical Reactions Analysis
Pracinostat has been shown to inhibit JAK-signal transducer and activator of transcription (STAT) signaling in AML cells with JAK2 V617F mutations . It also diminishes FLT3 signaling, particularly in FLT3-ITD (internal tandem duplication) cell lines .Physical And Chemical Properties Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .科学研究应用
Pracinostat-d7 is a useful tool for researchers in a variety of disciplines. It has been used as an inhibitor of protein synthesis, which can be useful for studying the effects of protein inhibition on cellular processes. It has also been used to synthesize other compounds, such as peptides and carbohydrates, which can be useful in drug development and other research projects. Additionally, this compound can be used to study the effects of small molecule inhibitors on gene expression.
作用机制
Target of Action
Pracinostat-d7, like its parent compound Pracinostat, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . They are potential targets for tumor treatment .
Mode of Action
this compound inhibits HDAC activity, which results in the accumulation of acetyl groups on the histone lysine residues . This leads to an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Biochemical Pathways
this compound affects multiple biochemical pathways. It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells . Additionally, this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Pharmacokinetics
this compound, similar to Pracinostat, has superior pharmaceutical, metabolic, and pharmacokinetic properties . The oral bioavailability in mice is 34% .
Result of Action
this compound has significant anti-tumor effects. These effects occur in a time- and concentration-dependent manner .
实验室实验的优点和局限性
Pracinostat-d7 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to inhibit protein synthesis in a variety of cell types. Additionally, this compound can be used to study the effects of small molecule inhibitors on gene expression. However, it is important to note that this compound is not a specific inhibitor and may have off-target effects.
未来方向
For Pracinostat-d7 research include exploring its potential as an inhibitor of other cellular processes, such as transcription and translation; studying its effects on cancer cells; and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential off-target effects. Finally, this compound could be used as a tool to study the effects of small molecule inhibitors on gene expression.
合成方法
Pracinostat-d7 can be synthesized using a two-step method. First, an aryl aldehyde is reacted with a carboxylic acid in the presence of a base, such as sodium hydroxide, to form a salt. This salt is then reacted with an amine, such as triethylamine, to form the desired product. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide. The product is then purified by column chromatography and recrystallization.
安全和危害
Pracinostat has been tested in clinical trials and has shown to be well-tolerated . The most common nonhematologic adverse events were constipation, nausea, fatigue, decreased appetite, peripheral edema, diarrhea, and dyspnea . Frequent hematologic adverse events were decreased neutrophil count, anemia, decreased platelet count, febrile neutropenia, and thrombocytopenia .
生化分析
Biochemical Properties
Pracinostat-d7, like Pracinostat, selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, inhibiting their activity, which leads to the accumulation of acetylated histones . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits proliferation and induces apoptosis in human glioma cell lines . It also inhibits migration and invasion in these cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have time- and concentration-dependent effects on human glioma cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In preclinical animal models, this compound has demonstrated excellent anti-tumor activity with dose-proportional pharmacodynamic effects
Metabolic Pathways
It is known that this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Transport and Distribution
It is known that this compound accumulates in tumor cells .
Subcellular Localization
Given its mechanism of action as an HDAC inhibitor, it is likely that it is localized to the nucleus where it can exert its effects on histone acetylation and gene expression .
属性
IUPAC Name |
(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-YBXIAPOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

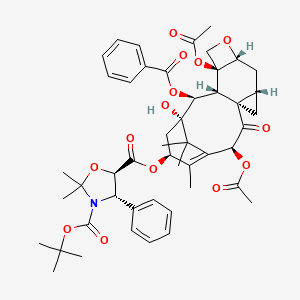

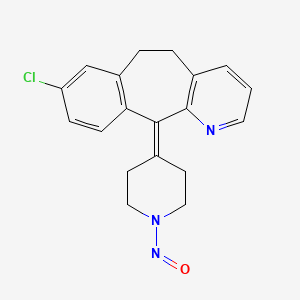
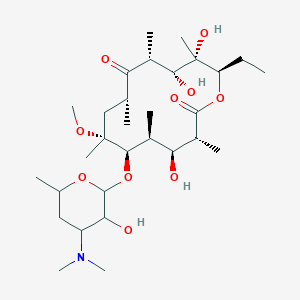
![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)

![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
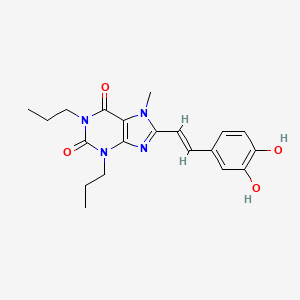
![N-[(2S)-3-Butyn-2-yl]-N-methylacetamide](/img/structure/B588013.png)
![(S)-[(3,4-Difluorophenoxy)methyl]-oxirane](/img/structure/B588015.png)